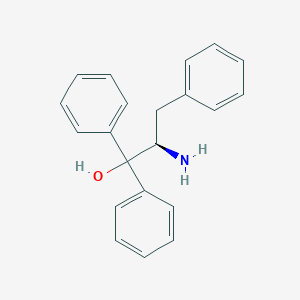

(R)-2-Amino-1,1,3-triphenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-1,1,3-triphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBDYRXZGBOIH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427256 | |

| Record name | (R)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86906-05-0 | |

| Record name | (R)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Design and Synthesis of Derivatives and Metal Complexes As Chiral Ligands Based on R 2 Amino 1,1,3 Triphenylpropan 1 Ol

Structural Modification Strategies for Enhanced Stereocontrol and Catalytic Activity

The efficacy of a chiral catalyst is profoundly influenced by the architecture of its ligand. For ligands derived from amino alcohols like (R)-2-Amino-1,1,3-triphenylpropan-1-ol, strategic modifications can fine-tune the steric and electronic environment around a metal center, thereby maximizing enantioselectivity and reaction rates.

Introduction of Steric Hindrance in Ligand Design

The introduction of sterically demanding groups into a ligand's structure is a fundamental strategy for improving stereocontrol in asymmetric reactions. Large, bulky substituents can effectively shield one face of the catalytic active site, forcing substrates to approach from a specific trajectory and thus favoring the formation of one enantiomer over the other.

In ligand systems derived from chiral amino alcohols, bulky groups such as the multiple phenyl rings inherent in the this compound backbone contribute significantly to creating a defined chiral pocket. This concept is further exploited in related systems; for instance, ferrocene-based ligands leverage the steric bulk of the ferrocenyl group to impart rigidity and stability, which is a desirable feature in catalyst design. researchgate.net The strategic placement of such bulky moieties is critical for building an effective chiral environment that can discriminate between the enantiotopic faces of a prochiral substrate.

Optimization of Chelating Ability in this compound Derivatives

The chelating ability of a ligand—its capacity to bind to a central metal atom through multiple donor sites—is crucial for forming stable and catalytically active metal complexes. In derivatives of this compound, the primary amine (-NH2) and hydroxyl (-OH) groups are the natural coordination sites. The nitrogen atom of the amine and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.

The modification of these functional groups can optimize the ligand's chelating properties. For example, converting the primary amine into a secondary or tertiary amine, or transforming it into an imine through condensation with a carbonyl compound, alters the electronic and steric properties of the nitrogen donor. semanticscholar.org Such modifications can influence the stability and geometry of the resulting metal complex, which in turn affects its catalytic performance. semanticscholar.org

Synthesis of Chiral Schiff Base Ligands from this compound

Schiff bases, or imines, are a highly versatile class of ligands formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The synthesis of chiral Schiff base ligands from this compound involves reacting its amino group with a suitable carbonyl compound. This reaction creates an azomethine (-C=N-) group, which not only extends the ligand's framework but also provides an additional coordination site, often leading to ligands with enhanced chelating capabilities. nih.govprimescholars.com These ligands are prized for their ability to form stable complexes with a wide range of transition metals. semanticscholar.org

Ferrocene-Based Chiral Schiff Bases

A particularly effective strategy in chiral ligand design is the incorporation of a ferrocene (B1249389) unit. Ferrocene-based Schiff bases derived from this compound can be synthesized by the condensation of the amino alcohol with ferrocene carbaldehyde. researchgate.netresearchgate.net This reaction yields a chiral ligand, (2R)-2-(ferrocenylideneamino)-1,1,3-triphenyl-propan-1-ol, which combines the steric bulk and electrochemical properties of the ferrocene moiety with the defined stereochemistry of the amino alcohol backbone. researchgate.netresearchgate.net

The synthesis is often carried out by refluxing the reactants in an appropriate solvent like ethanol (B145695) or under solvent-free microwave irradiation, which can lead to shorter reaction times and improved yields. primescholars.comresearchgate.net These ferrocenyl Schiff base ligands have demonstrated significant potential in asymmetric catalysis, such as in the nitroaldol (Henry) reaction, where they can induce high enantioselectivity. researchgate.net

Table 1: Synthesis of Ferrocene-Based Schiff Base Ligands

| Ligand Precursor (Amine) | Carbonyl Compound | Method | Yield | Reference |

|---|---|---|---|---|

| This compound | Ferrocene carbaldehyde | Microwave | High | researchgate.net |

| 2-Aminophenol | 2-Acetyl ferrocene | Reflux in ethanol | 85% | cu.edu.eg |

Tridentate Ligand Systems

By carefully selecting the carbonyl partner, the bidentate (N,O) amino alcohol scaffold can be expanded into a tridentate ligand system. Tridentate ligands bind to a metal center with three donor atoms, generally forming more stable complexes than their bidentate counterparts. A common approach is the condensation of the amino alcohol with a salicylaldehyde (B1680747) derivative.

In this case, the resulting Schiff base ligand can coordinate to a metal center through the imine nitrogen, the hydroxyl oxygen from the original amino alcohol, and the phenolic oxygen from the salicylaldehyde moiety, creating a stable (N,O,O) tridentate chelate. Such systems, often containing (NNO) donor atoms, are synthesized by reacting the amino alcohol with salicylaldehyde or a substituted variant in a solvent like methanol. core.ac.uk The resulting metal complexes often adopt specific geometries, such as tetrahedral or square-planar, depending on the metal ion. core.ac.uk

Development of Oxazaborolidine Derivatives from Amino Alcohols

Chiral amino alcohols are precursors to another important class of catalysts: oxazaborolidines. These heterocyclic compounds, containing boron, oxygen, and nitrogen in a five-membered ring, are highly effective catalysts for the asymmetric reduction of prochiral ketones (Corey-Bakshi-Shibata reduction).

The synthesis of an oxazaborolidine derivative from an amino alcohol like this compound would typically involve its reaction with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or other borane reagents. The reaction leads to the formation of the oxazaborolidine ring, where the chirality of the original amino alcohol directs the stereochemical outcome of the catalyzed reduction. While specific synthesis from this compound is not detailed in the provided results, the general principle is well-established with other chiral amino alcohols. For instance, N-tosylimines have been used with Rh(II) catalysts to generate 1,3-oxazolidines, which are structurally related heterocycles. koreascience.kr

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula | Role/Type |

|---|---|---|

| This compound | C21H21NO | Chiral Amino Alcohol |

| Ferrocene carbaldehyde | C11H10FeO | Aldehyde |

| (2R)-2-(ferrocenylideneamino)-1,1,3-triphenyl-propan-1-ol | C32H29FeNO | Ferrocene Schiff Base |

| Copper triflate | C2CuF6O6S2 | Metal Salt/Co-catalyst |

| 2-Aminophenol | C6H7NO | Amine Precursor |

| 2-Acetyl ferrocene | C12H12FeO | Ketone |

| Succinic acid dihydrazide | C4H10N4O2 | Amine Precursor |

| Salicylaldehyde | C7H6O2 | Aldehyde |

| Borane | BH3 | Reagent |

Incorporation of this compound into P,N-Donor Ligand Systems (e.g., PHOX ligands)

Phosphinooxazolines (PHOX) are a highly successful class of P,N-donor ligands renowned for their effectiveness in numerous transition-metal catalyzed asymmetric reactions, including allylic substitutions and Heck reactions. wikipedia.orgsigmaaldrich.com The modular synthesis of PHOX ligands allows for systematic tuning of their steric and electronic properties. caltech.eduorgsyn.org The this compound molecule is an excellent chiral precursor for the oxazoline (B21484) fragment of a PHOX ligand, imparting a specific stereochemical environment due to the bulky phenyl groups.

The synthesis is typically a two-step process:

Oxazoline Ring Formation: The this compound is first condensed with a nitrile, such as 2-bromobenzonitrile, to form the corresponding chiral oxazoline. This reaction is often catalyzed by a Lewis acid or proceeds via the formation of an intermediate that facilitates cyclization. The resulting (R)-4-benzyl-2-(2-bromophenyl)-5,5-diphenyl-4,5-dihydrooxazoline contains the necessary functionality for the subsequent phosphination step.

Phosphine (B1218219) Introduction: The aryl bromide of the oxazoline intermediate is then coupled with a secondary phosphine, most commonly diphenylphosphine. Several robust methods exist for this P-C bond formation, with the copper-catalyzed Ullmann-type coupling being particularly effective and tolerant of various functional groups. nih.gov This step yields the final PHOX ligand, where the phosphine and oxazoline moieties are positioned for efficient chelation to a metal center.

The resulting ligand, featuring the (R)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazolinyl scaffold, can be complexed with various transition metals, such as palladium, iridium, or rhodium, to generate active catalysts for asymmetric transformations. sigmaaldrich.com The steric bulk provided by the two geminal phenyl groups on the oxazoline ring, derived from the parent amino alcohol, is expected to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

| Synthetic Step | Typical Reagents and Conditions | Purpose |

| Oxazoline Formation | This compound, 2-bromobenzonitrile, ZnCl₂ (cat.), high temperature | Construction of the chiral oxazoline ring. |

| P-C Coupling | Aryl-bromo-oxazoline, HPPh₂, CuI (cat.), K₂CO₃ or Cs₂CO₃ (base), Toluene, reflux | Introduction of the phosphine moiety to form the P,N ligand. |

Design and Synthesis of C₂-Symmetric Chiral Ligands Incorporating this compound Motifs

C₂-symmetric ligands are a cornerstone of asymmetric catalysis, as their symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov The chiral motif of this compound can be effectively incorporated into C₂-symmetric structures, most notably in bis(oxazoline) (BOX) ligands. researchgate.net

The general strategy for synthesizing C₂-symmetric bis(oxazoline) ligands involves condensing two equivalents of the chiral amino alcohol with a C₂-symmetric dicarboxylic acid derivative or dinitrile. nih.govnih.gov

From Dicarboxylic Acids: A dicarboxylic acid, such as malonic acid or thiophene-2,5-dicarboxylic acid, is converted to its diacyl chloride or activated with coupling agents like EDC. nih.govmdpi.com This is then reacted with two equivalents of this compound to form a C₂-symmetric bis(amide-alcohol).

Cyclization to Bis(oxazoline): The resulting bis(amide-alcohol) is subsequently cyclized to form the two oxazoline rings. This is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl), which convert the hydroxyl groups into good leaving groups and promote intramolecular nucleophilic attack by the amide oxygen. mdpi.com

| Linker Precursor | Synthetic Method | Resulting Ligand Type | Typical Metal for Catalysis |

| Thiophene-2,5-dicarboxylic acid | Amide coupling followed by cyclization | Thiophene-bridged BOX (ThioBOX) | Copper(II) nih.gov |

| Malononitrile | Direct condensation with amino alcohol | Methylene-bridged BOX | Copper(I) nih.gov |

| Diethyl Malonate | Amide formation and cyclization | Methylene-bridged BOX | Copper(II) |

Immobilization Techniques for Heterogeneous Catalysis with this compound Catalysts

While homogeneous catalysts derived from this compound offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilizing these catalysts onto solid supports transforms them into heterogeneous systems, which allows for easy recovery by filtration, potential for recycling, and application in continuous flow reactors.

Polymer supports, such as polystyrene resins (e.g., Merrifield resin), are widely used for the immobilization of homogeneous catalysts. nih.govrsc.org Ligands derived from this compound, like the PHOX and BOX ligands described above, can be covalently anchored to a polymer backbone.

A common immobilization strategy involves:

Functionalization of the Ligand: The ligand is designed or modified to include a functional group, such as a hydroxyl or carboxylic acid, that can serve as a handle for attachment to the polymer. For instance, in a bis(oxazoline) ligand, the linker unit can be synthesized from a starting material that already contains a suitable functional group (e.g., 4-hydroxyisophthalic acid).

Attachment to the Polymer: The functionalized ligand is then reacted with a functionalized polymer. A frequent approach is the reaction of a ligand's hydroxyl group with chloromethylated polystyrene (Merrifield resin) under basic conditions to form a stable ether linkage. researchgate.net

The resulting polymer-supported catalyst combines the high selectivity of the molecular catalyst with the practical advantages of a solid-phase system. Although the catalytic activity may sometimes be lower than the homogeneous counterpart due to mass transfer limitations, the benefits of recyclability often outweigh this drawback. researchgate.net

Mesoporous silica (B1680970) materials, such as MCM-41, MCM-48, and SBA-15, are excellent supports for catalysts due to their high surface area, uniform pore size, and thermal stability. psu.edu Chiral amino alcohols and their derivatives can be immobilized onto the silica surface through a grafting process. researchgate.netresearchgate.net

The typical procedure for grafting this compound or its derivatives onto silica involves two main steps:

Surface Functionalization: The silica surface is first activated by treating it with an organosilane coupling agent, such as (3-chloropropyl)triethoxysilane (B1211364) or (3-isocyanatopropyl)triethoxysilane. This creates reactive "arms" on the silica surface. psu.edunih.gov

Covalent Grafting: The chiral amino alcohol is then reacted with the functionalized silica. The primary amine or the hydroxyl group of the amino alcohol can displace the chloride from a chloropropyl-functionalized surface or react with the isocyanate group to form a stable covalent bond (a secondary amine or a urethane (B1682113) linkage, respectively). researchgate.net

This method anchors the chiral molecule within the ordered pores of the silica, creating a well-defined and isolated catalytic environment. This can prevent catalyst deactivation through dimerization and enhance stability. These silica-supported catalysts have shown promise in asymmetric additions of organozinc reagents to aldehydes. psu.eduresearchgate.net

| Support Material | Immobilization Method | Linkage Type | Key Advantages |

| Merrifield Resin | Nucleophilic substitution | Ether, Ester, or Amide | High loading capacity, well-established chemistry. researchgate.net |

| Mesoporous Silica (MCM/SBA) | Grafting via silane (B1218182) coupling agents | Secondary Amine, Urethane, or Ether | High surface area, defined pore structure, high thermal/mechanical stability. psu.eduresearchgate.net |

Applications of R 2 Amino 1,1,3 Triphenylpropan 1 Ol and Its Complexes in Asymmetric Catalysis

Enantioselective Carbon-Carbon Bond Formation Reactions

Asymmetric Henry (Nitroaldol) Reactions Catalyzed by (R)-2-Amino-1,1,3-triphenylpropan-1-ol Derived Complexes

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to valuable compounds like β-amino alcohols and α-hydroxy carboxylic acids. buchler-gmbh.comwikipedia.org The development of catalytic asymmetric versions of this reaction is of great importance. buchler-gmbh.comwikipedia.orgorganic-chemistry.org Copper complexes incorporating chiral ligands have been identified as particularly effective catalysts for enantioselective Henry reactions. researchgate.netbuchler-gmbh.comnih.govnih.gov

Complexes derived from chiral amino alcohols are a prominent class of ligands for this transformation. Specifically, copper(I) complexes prepared from (S)-amino alcohols and CuCl have been shown to catalyze the addition of nitroalkanes to aldehydes, yielding nitroaldol products in high yields and with enantiomeric excesses (ee) up to 89%. For instance, a catalyst system comprising a chiral amino alcohol ligand, such as (S)-2-(furan-2-yl-methylamino)-2-phenylethanol, and CuCl effectively catalyzes the reaction between various arylaldehydes and nitromethane (B149229) at room temperature.

While direct data for this compound in this specific reaction was not found in the provided search results, the performance of structurally similar chiral amino alcohol-copper complexes underscores their potential. The general success of these catalysts, often requiring a base and a suitable copper salt like Cu(OAc)₂·H₂O or CuCl, highlights a common strategy for achieving high enantioselectivity. nih.gov

Table 1: Representative Enantioselective Henry Reactions Catalyzed by Chiral Amino Alcohol-Copper Complexes Data based on analogous systems as direct results for the specified compound were not available in the search results.

| Aldehyde | Ligand Type | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | (S)-amino alcohol | Ligand/CuCl | 95 | 89 | |

| 4-Chlorobenzaldehyde | (S)-amino alcohol | Ligand/CuCl | 94 | 85 | |

| 2-Naphthaldehyde | (S)-amino alcohol | Ligand/CuCl | 93 | 80 | |

| Cyclohexanecarboxaldehyde | Aminopinane-derived | Ligand/Cu(OAc)₂·H₂O | 97 | 67 | nih.gov |

Asymmetric Aldol (B89426) Reactions with this compound Derivatives

The aldol reaction is another cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds. chegg.com The direct asymmetric aldol reaction has been a subject of intense research, with organocatalysts and chiral metal complexes being the two main approaches. nih.govrsc.org Chiral amino alcohols and their derivatives have been successfully employed as both chiral auxiliaries and ligands in this context. rsc.orgnih.gov

For example, simple linear amino acids like alanine (B10760859) have been shown to catalyze direct asymmetric intermolecular aldol reactions between ketones and aldehydes with excellent stereocontrol, affording products in up to 98% yield and >99% ee. rsc.org Furthermore, conformationally constrained cyclic amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, can be converted into highly effective chiral auxiliaries for asymmetric syn-aldol reactions, achieving excellent diastereofacial selectivities (>99%). nih.gov

In the realm of metal catalysis, chiral nickel(II) complexes have been developed for the direct asymmetric aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes, yielding anti-aldol adducts with high stereocontrol. nih.gov While the search results did not provide specific examples of this compound being used as a ligand for asymmetric aldol reactions, the broad utility of other amino alcohols suggests its potential in designing new catalytic systems.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for attaching substituents to aromatic rings. nih.gov Its asymmetric variant is a powerful tool for constructing molecules with benzylic stereocenters. researchgate.net Copper-based catalyst systems have been prominent in the development of enantioselective Friedel-Crafts alkylations. nih.govresearchgate.net

Research has shown that chiral copper(II) complexes of ligands like bis(oxazolines) are versatile catalysts for a range of asymmetric reactions, including Friedel-Crafts alkylation of indoles with electrophiles such as alkylidene malonates or nitroalkenes. sioc.ac.cnnih.gov For instance, a pseudo-C3-symmetric trisoxazoline ligand in combination with Cu(OTf)₂ catalyzes the reaction between indoles and alkylidene malonates with excellent yields and enantioselectivities (up to +98% ee). sioc.ac.cn Similarly, bifunctional tridentate bis(oxazoline)-Zn(OTf)₂ complexes have proven efficient for the reaction of indoles with nitroalkenes, yielding products in 85-99% yield and up to 97% ee. nih.gov Another example involves a chiral C2-symmetric 2,2'-bipyridyl copper(II) complex for the alkylation of indoles with methyl trifluoropyruvate, achieving up to 90% ee. nih.gov

Although these examples demonstrate the effectiveness of chiral copper complexes, no specific studies detailing the use of this compound as the ligand in enantioselective Friedel-Crafts alkylations were identified in the search results.

Asymmetric Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The development of asymmetric Michael additions is crucial for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives. masterorganicchemistry.comnih.gov

Copper-catalyzed systems have been successfully applied to this reaction. For example, copper-amyloid complexes have been shown to catalyze the asymmetric Michael addition between 2-azachalcone and dimethyl malonate with moderate to good enantioselectivity. nih.govrsc.org In another approach, a copper(I) catalyst was used for the conjugate addition of selenols to α,β-unsaturated thioamides, affording chiral selenides with high enantioselectivity. nih.gov

While these results highlight the utility of copper catalysts in asymmetric Michael additions, literature specifically describing the use of this compound as a ligand for this purpose was not found in the provided search results.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings, capable of creating up to four stereocenters in a single step. The development of chiral Lewis acid catalysts to control the enantioselectivity of this reaction has been a major focus in asymmetric synthesis.

While various chiral Lewis acids have been developed for the Diels-Alder reaction, specific information regarding the application of this compound or its metal complexes as catalysts for this transformation was not available in the provided search results.

Asymmetric Hydrogenation and Transfer Hydrogenation Reactions

Asymmetric hydrogenation and transfer hydrogenation are powerful and atom-economical methods for producing chiral molecules, particularly alcohols and amines. These reactions are fundamental in the pharmaceutical and fine chemical industries. The key to success lies in the design of a chiral catalyst that can effectively transfer hydrogen (from H₂ gas or a donor molecule) to a prochiral substrate with high enantioselectivity.

Reduction of Ketones to Chiral Secondary Alcohols

The asymmetric reduction of prochiral ketones is one of the most direct methods to synthesize enantiomerically enriched secondary alcohols, which are crucial building blocks for many bioactive compounds. nih.gov This transformation can be achieved through catalytic hydrogenation or transfer hydrogenation, often employing transition metal complexes (e.g., Ruthenium, Iridium, Rhodium) coordinated to chiral ligands. mdpi.com

Typically, chiral amino alcohols and their derivatives can serve as effective ligands in these processes. For instance, various amino alcohol-derived ligands have been used in borane-mediated reductions or with metal catalysts to yield chiral secondary alcohols with varying degrees of success. lookchem.com The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the ketone substrate and the specific combination of the metal and chiral ligand used.

Despite the prevalence of amino alcohols in this field, specific data on the performance of This compound as a ligand for the asymmetric hydrogenation or transfer hydrogenation of ketones is not available in the reviewed literature.

Reduction of Iminic Compounds and N-Phosphinyl Ketimines to Chiral Amines

The catalytic asymmetric reduction of imines and related C=N compounds is a cornerstone for the synthesis of chiral amines. Chiral amines are ubiquitous in pharmaceuticals, agrochemicals, and as chiral catalysts themselves. Reductive amination, which involves the formation of an imine followed by its reduction, is a common and versatile strategy. masterorganicchemistry.com

Direct hydrogenation of preformed imines or ketimines using catalysts featuring chiral ligands offers a more direct route. organic-chemistry.org Various catalytic systems have been developed for the reduction of different imine classes, including N-sulfonyl, N-phosphinyl, and N-aryl imines, to achieve high yields and enantioselectivities. However, specific examples or data tables detailing the application of This compound in the reduction of iminic compounds or N-phosphinyl ketimines could not be located in published research.

Other Enantioselective Transformations Utilizing this compound

Beyond hydrogenation, chiral ligands are vital for a wide array of other enantioselective reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction for creating stereogenic centers. Chiral auxiliaries or chiral phase-transfer catalysts are often employed to control the stereochemical outcome. The synthesis of α,α-disubstituted amino acids, for example, can be achieved through the alkylation of Schiff base complexes derived from amino acids, where a chiral ligand complexed to a metal (like Ni(II)) directs the approach of the electrophile. nih.gov While this methodology is powerful, there is no specific information available that documents the use of This compound as a chiral auxiliary or ligand in such asymmetric alkylation reactions. frontiersin.org

Catalytic Hydroamination of Unsaturated Substrates

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-efficient method for synthesizing amines, enamines, and imines from simple unsaturated starting materials like alkenes and alkynes. libretexts.org The reaction can be catalyzed by a broad range of metals, including early transition metals, lanthanides, and late transition metals. nih.gov The choice of catalyst and ligand is critical for controlling the chemo-, regio-, and enantioselectivity of the transformation. No studies were found that report the use of This compound as a component of a catalytic system for hydroamination.

Stereoselective Epoxidation and Dihydroxylation

The stereoselective epoxidation and dihydroxylation of alkenes are classic and vital transformations in organic synthesis, providing access to chiral epoxides and 1,2-diols. These products are versatile intermediates for a wide range of biologically active molecules. Famous examples include the Sharpless asymmetric epoxidation and dihydroxylation reactions.

Anti-dihydroxylation is typically a two-step process involving epoxidation with an agent like m-CPBA, followed by acid-catalyzed ring-opening of the epoxide. chadsprep.comlibretexts.org Syn-dihydroxylation is commonly achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), often in the presence of a chiral ligand to induce enantioselectivity. libretexts.org Although various chiral ligands, including some amino acid derivatives, have been explored for these reactions, there is no available research demonstrating the application of This compound in stereoselective epoxidation or dihydroxylation. mdpi.com

Electrocatalytic Asymmetric Oxidations

Currently, there is a lack of available scientific literature detailing the application of this compound or its metal complexes in the field of electrocatalytic asymmetric oxidations. While chiral amino alcohols are a recognized class of ligands in asymmetric catalysis, specific research into the electrocatalytic performance of this particular compound has not been reported in the available literature. The development of chiral catalysts for asymmetric oxidation is an active area of research, focusing on various substrates like sulfides and alkenes. researchgate.netkoreascience.krnih.gov However, these studies have primarily utilized other types of chiral ligands, such as BINOL derivatives or Schiff bases, and have not involved this compound. researchgate.netkoreascience.kr

Diethylzinc (B1219324) Addition to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis for the production of valuable chiral secondary alcohols. This transformation is often catalyzed by chiral β-amino alcohols, which form a chiral complex with the zinc reagent, thereby inducing enantioselectivity in the addition to the prochiral aldehyde.

While the use of β-amino alcohols as catalysts for this reaction is a well-established and extensively studied method, specific research findings detailing the catalytic performance of this compound are not prominently available in the surveyed literature. General studies have shown that a variety of chiral amino alcohols can catalyze this reaction with varying degrees of success, often achieving high yields and enantioselectivities. researchgate.netmdpi.com For instance, catalysts derived from other amino alcohols like those based on camphor (B46023) or L-prolinol have been reported to provide the corresponding secondary alcohols in good to high enantiomeric excesses (e.e.). researchgate.netkoreascience.kr

The general mechanism involves the in-situ formation of a chiral zinc-amino alcohol complex. This complex then coordinates with the aldehyde, arranging the reactants in a sterically defined transition state that favors the attack of the ethyl group from one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting alcohol. The structural features of the amino alcohol, such as the steric bulk of its substituents and their relative stereochemistry, are crucial in determining the efficiency and enantioselectivity of the catalytic process.

Although detailed research data for this compound is scarce, the table below illustrates typical data obtained with other representative chiral amino alcohol catalysts in the diethylzinc addition to benzaldehyde, which serves as a benchmark reaction in this field.

Table 1: Representative Performance of Chiral Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |

| N,N-Dibutylnorephedrine | 2 | 98 | 94 | (S) | psu.edu |

| (1S,2R)-1-Morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol | 2 | High | 94 | Not Specified | psu.edu |

| Fructose-derived β-amino alcohol | 10-40 | ~98 | 32-45 | (S) | mdpi.com |

| Ferrocenyl amino alcohol derivative | Not Specified | up to 90 | up to 99 | Not Specified | researchgate.net |

This table is for illustrative purposes to show the range of results achievable with other amino alcohol catalysts and does not represent data for this compound.

Mechanistic Insights and Theoretical Investigations of R 2 Amino 1,1,3 Triphenylpropan 1 Ol Catalyzed Reactions

Proposed Catalytic Cycles for (R)-2-Amino-1,1,3-triphenylpropan-1-ol Mediated Processes

While specific, extensively documented catalytic cycles for this compound are not widespread in the literature, its structural similarity to other chiral 1,2-amino alcohols allows for the proposal of plausible mechanistic pathways. One of the most relevant analogous systems is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from a proline-derived amino alcohol. nrochemistry.comorganic-chemistry.orgwikipedia.org

A proposed catalytic cycle for the asymmetric reduction of a prochiral ketone, mediated by a catalyst derived from this compound and borane (B79455), can be envisioned as follows:

Catalyst Formation: this compound reacts with a borane source (e.g., BH₃·THF) to form a chiral oxazaborolidine catalyst. This step involves the condensation between the amino and alcohol functionalities with the boron atom, creating a rigid five-membered ring structure.

Activation and Coordination: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to a molecule of borane. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom. wikipedia.orgyoutube.com The now highly Lewis-acidic boron atom coordinates to the carbonyl oxygen of the ketone substrate. The coordination occurs preferentially on the sterically more accessible lone pair of the oxygen. alfa-chemistry.com

Stereoselective Hydride Transfer: The ketone is oriented to minimize steric repulsion between its larger substituent (RL) and the bulky phenyl groups of the catalyst. This alignment facilitates a face-selective, intramolecular hydride transfer from the activated borane to the carbonyl carbon via a highly organized, six-membered ring transition state. wikipedia.org

Product Release and Catalyst Regeneration: The transfer of the hydride results in the formation of an alkoxyborane intermediate. This intermediate is then released from the catalyst. Subsequent acidic workup liberates the desired chiral secondary alcohol. youtube.com The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle. alfa-chemistry.com

This proposed cycle highlights how the specific stereochemistry and steric bulk of the this compound backbone can be translated into high enantioselectivity in the final product.

Structure-Activity Relationship Studies of this compound Derived Chiral Ligands

The catalytic efficacy of ligands derived from this compound is intrinsically linked to its unique structural features. Structure-activity relationship (SAR) studies, even if theoretical, are vital for optimizing catalyst performance for specific reactions. nih.gov The key structural components influencing its activity are the chiral center, the chelating amino and hydroxyl groups, and the bulky phenyl substituents.

| Structural Feature | Probable Role in Catalysis | Potential Impact of Modification |

| (R)-Stereocenter at C2 | The fundamental source of chirality that dictates the overall asymmetry of the catalytic pocket. | Inverting the stereocenter to (S) would produce the opposite enantiomer of the product. |

| 1,2-Amino Alcohol Moiety | Provides two points (N and O) for bidentate chelation to a metal center or for the formation of a rigid oxazaborolidine ring. The five-membered chelate ring is conformationally rigid, which is crucial for effective stereocontrol. acs.orgalfa-chemistry.com | Altering the spacing between the amino and hydroxyl groups (e.g., to 1,3) would change the chelate ring size, drastically affecting stability and the geometry of the catalyst-substrate complex. |

| Two Phenyl Groups at C1 | These groups create extreme steric bulk around the hydroxyl-bearing carbon. This steric hindrance is critical in defining the shape of the chiral pocket and dictates the facial selectivity of substrate approach. | Replacing phenyl groups with smaller alkyl groups would likely decrease enantioselectivity by creating a less defined and more flexible catalytic environment. Introducing electron-donating or -withdrawing groups on the phenyl rings could modulate the Lewis acidity of a coordinated metal center. |

| Benzyl Group at C2 | Adds to the overall steric bulk and restricts the conformational freedom of the chelate ring. Its orientation relative to the other phenyl groups helps create a "chiral wall" that differentiates the two faces of a prochiral substrate. | Modification of this group, for instance to a smaller methyl or a larger naphthyl group, would fine-tune the steric environment, potentially increasing or decreasing selectivity depending on the substrate. |

These structure-function correlations underscore that the compound's rigidity and significant steric bulk are paramount to its function as an effective chiral ligand.

Stereochemical Control Mechanisms

The ability of this compound to control the stereochemical outcome of a reaction stems from several interconnected mechanisms that leverage its unique three-dimensional structure.

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical course of a reaction, after which it is removed. ankara.edu.trnumberanalytics.com this compound is well-suited to act as a chiral auxiliary. For instance, it could be condensed with a prochiral ketone or aldehyde to form a chiral oxazolidine (B1195125) or imine.

In such a conjugate, the bulky framework of the auxiliary, dominated by the three phenyl groups, would effectively shield one of the two diastereotopic faces of the substrate. nih.gov Consequently, an incoming nucleophile or electrophile would be forced to attack from the less sterically encumbered face, leading to the preferential formation of one diastereomer. ankara.edu.tr The high degree of facial differentiation offered by the triphenyl-substituted backbone would be expected to result in high diastereoselectivity. After the reaction, the auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched product.

When used as a chiral ligand in a catalytic system, the geometry and steric profile of this compound are the primary determinants of enantioselectivity. The three phenyl groups (two on C1, one on the C2-benzyl group) are not merely sources of steric repulsion; they create a well-defined, rigid, and asymmetric three-dimensional pocket around the catalytic center. nih.gov

This fixed geometry forces an approaching substrate to adopt a specific orientation to minimize steric clashes with the ligand's bulky framework. wikipedia.org For example, in the proposed ketone reduction (Section 5.1), the catalyst's chiral environment distinguishes between the ketone's large (RL) and small (RS) substituents, ensuring coordination occurs in a predictable manner to enable hydride attack on a specific face. acs.org

Recent studies on similar sterically crowded systems suggest that non-covalent interactions, such as London dispersion forces between the ligand's phenyl groups and the substrate, can lead to "steric attraction," further stabilizing the preferred transition state and enhancing enantioselectivity beyond what simple steric repulsion models would predict. acs.orgacs.org The extensive aromatic surface area of this ligand makes such effects highly probable.

The 1,2-amino alcohol functionality is an excellent motif for forming stable bidentate complexes with a wide range of transition metals. alfa-chemistry.commdpi.com The nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group chelate to a metal ion to form a thermodynamically stable five-membered ring. nih.govnih.gov

This chelation has several critical consequences for catalysis:

Rigidity: It locks the ligand into a predictable conformation, reducing its structural flexibility. This rigidity is essential for the effective transmission of chiral information from the ligand to the substrate. nih.gov

Activation: Chelation modulates the electronic properties of the metal center, influencing its Lewis acidity and redox potential, which in turn affects its catalytic activity. nih.gov

Creation of a Chiral Environment: The chelated complex presents the ligand's bulky phenyl groups in a fixed spatial arrangement around the metal's active site, creating the chiral pocket necessary for asymmetric induction. acs.org

The formation of a stable, rigid chelate complex is a prerequisite for high enantioselectivity in most metal-catalyzed reactions employing amino alcohol ligands.

Computational Chemistry and Molecular Modeling Studies

While specific computational studies on this compound are not prominent in the literature, molecular modeling and quantum chemical calculations are indispensable tools for understanding such catalytic systems at a molecular level. nih.gov

Theoretical investigations for this compound would likely focus on:

Mapping Reaction Pathways: Using Density Functional Theory (DFT), researchers can model the entire proposed catalytic cycle, calculating the energies of intermediates and transition states. This allows for the identification of the rate-determining step and validation of the proposed mechanism. nih.gov

Elucidating the Origin of Stereoselectivity: The key to understanding asymmetric catalysis is to determine why one diastereomeric transition state is lower in energy than the other. Computational models can precisely calculate this energy difference (ΔΔG‡) and attribute it to specific interactions. acs.org

Analyzing Non-Covalent Interactions: Methods like Non-Covalent Interaction (NCI) plots can visualize and quantify the subtle forces, such as van der Waals forces, hydrogen bonds, and London dispersion, that govern the geometry and stability of the catalyst-substrate complex in the transition state. acs.org

Predictive Catalyst Design: By understanding the structural and electronic factors that control reactivity and selectivity, computational models can be used to predict how modifications to the ligand structure would impact its performance, guiding the design of more effective catalysts for specific applications. nih.gov

For a ligand as sterically complex as this compound, computational studies would be particularly valuable for deconvoluting the intricate interplay of steric and electronic effects that dictate its catalytic behavior.

Density Functional Theory (DFT) Calculations for Complex Characterization and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. In the context of catalysis by this compound, DFT calculations would be employed to characterize the geometry and electronic nature of the catalyst itself, as well as any intermediates and complexes formed during a reaction.

Key applications of DFT in this area would include:

Conformational Analysis: Identifying the most stable conformation of the catalyst and its complexes. This is crucial as the catalyst's three-dimensional structure dictates the chiral environment it creates.

Geometric Parameter Calculation: Determining bond lengths, bond angles, and dihedral angles of the ground and transition states. For instance, in a complex with a metal, the coordination bonds between the amino and hydroxyl groups of the ligand and the metal center would be of primary interest.

Electronic Property Analysis: Calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. These calculations provide insights into the reactive sites of the catalyst-substrate complex. For example, the MEP can indicate regions of electrophilic or nucleophilic character, guiding the understanding of intermolecular interactions.

A hypothetical application of DFT could involve modeling the complex formed between this compound and a dialkylzinc reagent, a common combination in asymmetric additions to aldehydes. The calculations would reveal the precise coordination geometry and the electronic effects of the triphenylmethyl group on the catalytic center.

Table 1: Hypothetical DFT-Calculated Parameters for a Catalyst-Reagent Complex

| Parameter | Hypothetical Value | Significance |

| Zn-O Bond Length (Å) | 1.95 | Indicates the strength of the coordination between the alcohol moiety and the zinc center. |

| Zn-N Bond Length (Å) | 2.10 | Reflects the interaction of the amino group with the zinc, forming a stable chelate ring. |

| C-O-Zn Bond Angle (°) | 125.4 | Influences the orientation of the substrate relative to the catalyst. |

| HOMO-LUMO Gap (eV) | 4.5 | A smaller gap can suggest higher reactivity of the complex. |

| NBO Charge on Zn | +1.5 | Quantifies the Lewis acidity of the zinc center in the complex. |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific complex.

Theoretical Studies on Reaction Pathways and Transition States

A primary goal of theoretical studies in catalysis is to map out the entire reaction pathway, identifying all intermediates and, most importantly, the transition states. The energy of the transition state determines the rate of the reaction, and for stereoselective reactions, the relative energies of the diastereomeric transition states determine the enantiomeric excess of the product.

For a reaction catalyzed by this compound, theoretical investigations would typically involve:

Locating Transition States: Using computational algorithms to find the geometry of the transition state connecting the reactants and products. This is a critical step, as the transition state is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This activation energy (ΔG‡) is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

In the context of an alkylation reaction, for example, two competing transition states leading to the (R) and (S) products would be modeled. The difference in their free energies (ΔΔG‡) would be calculated to predict the enantioselectivity.

Prediction of Enantioselectivity and Chiral Recognition

The ability to predict the stereochemical outcome of a reaction is a significant achievement of computational chemistry. For chiral catalysts like this compound, theoretical models can explain the origin of enantioselectivity and guide the design of more effective catalysts.

The prediction of enantioselectivity relies on the "lock-and-key" principle, where the chiral catalyst provides a three-dimensional environment that preferentially accommodates one enantiomeric transition state over the other. Theoretical studies elucidate the specific non-covalent interactions responsible for this discrimination. These can include:

Steric Repulsion: Unfavorable steric clashes between the substrate and the bulky phenyl groups of the catalyst in one transition state can raise its energy relative to the other.

Hydrogen Bonding: The amino and hydroxyl groups can act as hydrogen bond donors or acceptors, stabilizing one transition state over the other.

π-π Stacking: Interactions between the aromatic rings of the catalyst and the substrate can contribute to the stability of the favored transition state.

By quantifying the energetic contributions of these interactions in the competing transition states, a quantitative prediction of the enantiomeric excess (ee) can be made using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(k_major / k_minor) = -RT ln((100 + ee) / (100 - ee))

Where ΔΔG‡ is the difference in the free energies of the major and minor diastereomeric transition states, R is the gas constant, and T is the temperature.

Table 2: Hypothetical Energy Differences and Predicted Enantioselectivity

| Parameter | Transition State (Major) | Transition State (Minor) | Significance |

| Relative Free Energy (kcal/mol) | 0.0 | +2.0 | The energy difference between the two transition states leading to the major and minor enantiomers. |

| Predicted Enantiomeric Excess (ee%) | 96% | --- | A larger energy difference leads to higher predicted enantioselectivity. |

Note: The data in this table is illustrative and not based on published experimental or computational results for a reaction catalyzed by this specific compound.

Advanced Analytical and Spectroscopic Methodologies in Research on R 2 Amino 1,1,3 Triphenylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-2-Amino-1,1,3-triphenylpropan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized NMR techniques are employed for unambiguous stereochemical assignments.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment and spatial arrangement. For instance, the protons of the phenyl groups typically appear as multiplets in the aromatic region. The methine and methylene (B1212753) protons of the propanol (B110389) backbone exhibit distinct signals whose coupling patterns provide valuable information about their connectivity.

For the stereochemical elucidation of chiral molecules like this compound, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often used in NMR studies. nih.gov These agents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of NMR signals for the different stereoisomers. This allows for the determination of enantiomeric purity and the assignment of absolute configuration by comparing the spectra with those of known standards. nih.gov

Table 1: Representative ¹H NMR Data for Amino Alcohols

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| (R)-(-)-2-Amino-1-propanol | -CH(N)- | ~3.0-3.5 |

| -CH(O)- | ~3.5-4.0 | |

| -CH₃ | ~1.1 | |

| 2-Amino-1,3-propanediol | -CH(N)- | ~3.2 |

| -CH₂O- | ~3.6-3.8 | |

| D,L-2-amino-3-phenyl-1-propanol | Phenyl-H | ~7.2-7.4 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. uma.es This separation technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The choice of the chiral stationary phase is critical and depends on the structure of the analyte. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. A UV detector is commonly used for detection, as the phenyl groups in this compound provide strong chromophores. The ability to accurately quantify the enantiomeric composition is vital in asymmetric synthesis and for ensuring the stereochemical purity of the final product. slideshare.net

Table 2: Typical HPLC Parameters for Chiral Separation of Amines

| Parameter | Value |

| Column | Chiral AGP |

| Mobile Phase | Reversed-phase mode |

| Detector | UV, Fluorescence, Circular Dichroism |

| Application | Determination of enantiomeric excess |

Source: Adapted from a study on the enantiomeric excess determination of promethazine (B1679618) and trimeprazine. uma.es

Mass Spectrometry (MS) in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of this compound. When coupled with a separation technique like HPLC (LC-MS), it becomes an invaluable tool for identifying reaction products and intermediates in mechanistic studies. doi.org

In the mass spectrum, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The fragmentation pattern can provide clues about the compound's structure. For instance, the loss of a water molecule from the parent ion is a common fragmentation pathway for alcohols.

In mechanistic studies, MS can be used to trace the fate of isotopically labeled atoms. By incorporating isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the starting materials, researchers can follow their path through a reaction sequence, providing insights into bond-breaking and bond-forming steps. This is particularly useful for understanding the mechanisms of reactions where this compound acts as a catalyst or a chiral auxiliary. Furthermore, mass spectrometry has been explored for the determination of enantiomeric excess in amino acid mixtures. ucdavis.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Complex Formation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) and amino (-NH₂) groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching vibrations of the primary amine are observed as two sharp peaks in the same region. The C-H stretching vibrations of the aromatic rings are found just above 3000 cm⁻¹, and the C-C stretching vibrations within the rings appear in the 1400-1600 cm⁻¹ region.

IR spectroscopy is also highly effective in studying complex formation. researchgate.net When this compound forms a complex with a metal ion or another molecule, changes in the vibrational frequencies of the involved functional groups can be observed. researchgate.net For example, a shift in the O-H or N-H stretching frequency can indicate the coordination of these groups to a metal center. This information is crucial for understanding the nature of the interactions in catalytic systems or other molecular assemblies. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Related Amino Alcohols

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2-Amino-1-phenyl-1-propanol | O-H stretch | ~3400 (broad) |

| N-H stretch | ~3300, ~3200 | |

| C-H (aromatic) | >3000 | |

| 3-Amino-1-propanol | O-H stretch | ~3350 (broad) |

| N-H stretch | ~3280 |

Note: These are approximate values and can be influenced by the sample state (e.g., solid, liquid) and intermolecular interactions. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.comthieme-connect.denih.gov For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis.

The diffraction of X-rays by the crystal lattice produces a unique pattern that can be used to calculate the electron density map of the molecule. From this map, the positions of all atoms (except sometimes hydrogen) can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.

To determine the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. researchgate.net This typically requires the presence of a heavier atom in the crystal structure, either within the molecule itself or as part of a co-crystallized species. researchgate.net The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correct absolute stereochemistry. researchgate.net

UV-Vis Spectroscopy for Charge Transfer Complex Characterization

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and to characterize its interactions with other molecules, particularly in the formation of charge-transfer (CT) complexes. orientjchem.orgresearchgate.netnih.gov

The UV-Vis spectrum of this compound is dominated by the π-π* transitions of the phenyl groups, which typically absorb strongly in the ultraviolet region. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of other interacting species. nih.gov

When this compound acts as an electron donor and interacts with an electron acceptor, a new absorption band, known as the charge-transfer band, may appear in the visible region of the spectrum. doi.org The energy of this transition is related to the ionization potential of the donor and the electron affinity of the acceptor. By monitoring the changes in the UV-Vis spectrum upon complex formation, it is possible to determine the stoichiometry and stability constant of the CT complex using methods such as the Benesi-Hildebrand equation. orientjchem.org

Future Perspectives and Challenges in Research on R 2 Amino 1,1,3 Triphenylpropan 1 Ol

Expansion of Substrate Scope in Asymmetric Reactions Using this Chiral Scaffold

A significant challenge in asymmetric catalysis is the development of catalysts that are effective for a broad range of substrates. While catalysts derived from (R)-2-Amino-1,1,3-triphenylpropan-1-ol have shown excellent results for specific reactions, expanding their substrate scope remains a key objective.

Future research will focus on applying these catalysts to a wider variety of prochiral substrates, including different types of ketones, imines, and olefins. This will involve a systematic investigation of the catalyst-substrate interactions to understand the factors that govern the enantioselectivity and reactivity for different substrate classes. The insights gained from these studies will guide the design of new catalysts with broader applicability.

The table below summarizes the potential expansion of substrate scope for catalysts derived from this compound.

| Reaction Type | Current Substrates | Potential Future Substrates |

| Asymmetric Aldol (B89426) Reactions | Aromatic aldehydes, simple ketones | Aliphatic aldehydes, hindered ketones, α,β-unsaturated ketones |

| Asymmetric Michael Additions | Simple enones, nitroalkenes | Substituted enones, α,β-unsaturated esters, nitriles |

| Asymmetric Hydrogenations | Simple ketones, imines | Functionalized ketones, heteroaromatic imines, substituted olefins |

Integration with Flow Chemistry and Continuous Processes for Scalability

The transition from batch to continuous flow processes is a major trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The integration of catalysts based on this compound into flow chemistry setups is a crucial step towards their industrial application.

Research in this area will focus on the development of immobilized catalysts that are suitable for use in packed-bed reactors or microreactors. This will require the optimization of the catalyst loading, flow rate, temperature, and pressure to achieve high conversions and selectivities in a continuous manner. The stability of the immobilized catalyst under continuous operation is a critical factor that needs to be carefully evaluated. A patent for the continuous flow synthesis of amino alcohols using microreactors suggests the feasibility of such processes.

Sustainable and Economical Synthesis Strategies for this compound and its Applications

The development of sustainable and cost-effective methods for the synthesis of this compound is essential for its widespread use. Current synthetic routes often involve multiple steps and the use of expensive or hazardous reagents.

Future research will aim to develop greener synthetic pathways, for example, by utilizing renewable starting materials and employing catalytic methods that minimize waste generation. Biocatalytic approaches, using enzymes to perform key synthetic steps, could offer a more sustainable alternative to traditional chemical methods. Additionally, the development of one-pot or tandem reactions that reduce the number of purification steps can contribute to a more economical synthesis. The synthesis of related amino alcohols from renewable sources like glycerol (B35011) has been explored and could provide a basis for developing sustainable routes to this compound.

Exploration of New Activation Modes in Organocatalysis and Metal-Catalysis

The versatility of this compound allows for its use in both organocatalysis and as a chiral ligand in metal-catalyzed reactions. The exploration of new activation modes is a key area for future research that could lead to the discovery of novel and unexpected reactivity.

In organocatalysis, this chiral amino alcohol can act as a Brønsted acid, Brønsted base, or through hydrogen bonding interactions. Investigating its potential in other activation modes, such as enamine or iminium ion catalysis, could open up new avenues for asymmetric synthesis.

In metal-catalysis, the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions. The systematic screening of different metal precursors and reaction conditions will be crucial to identify new and efficient metal-based catalytic systems.

Application in Complex Molecule Synthesis and Pharmaceutical Drug Development Initiatives

The ultimate goal of developing new chiral catalysts is their application in the synthesis of complex and biologically active molecules, including pharmaceuticals. Catalysts derived from this compound have the potential to be valuable tools in the synthesis of chiral building blocks for drug discovery and development.

Future research will focus on demonstrating the utility of these catalysts in the total synthesis of natural products and active pharmaceutical ingredients (APIs). This will require a close collaboration between synthetic chemists and medicinal chemists to identify suitable targets and develop efficient synthetic strategies. The use of chiral amino alcohols in the synthesis of pharmaceutical intermediates is a well-established field, and the unique properties of this compound could offer advantages in specific applications.

Advanced Computational Screening and Rational Design of Chiral Catalysts

Computational methods are becoming increasingly important in the design and optimization of catalysts. Advanced computational screening and rational design approaches can accelerate the discovery of new and improved catalysts based on the this compound scaffold.

Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to study the mechanism of catalysis and to predict the enantioselectivity of a given catalyst-substrate combination. This information can then be used to guide the design of new catalysts with improved performance. High-throughput virtual screening of large libraries of virtual catalyst derivatives can also be employed to identify promising candidates for experimental validation. While specific computational studies on this compound are not yet widely published, the application of such methods to other chiral catalysts demonstrates the potential of this approach.

Q & A

Basic: What are the common synthetic routes for (R)-2-Amino-1,1,3-triphenylpropan-1-ol, and how do reaction conditions affect yield and enantiomeric purity?

Answer:

The synthesis typically involves Grignard reagent reactions with amino acid derivatives. For example, the S-enantiomer is synthesized via L-phenylalanine methyl ester and bromophenylmagnesium, yielding ~62–66% . For the R-enantiomer, similar methods may apply, but enantiomeric purity depends on chiral auxiliaries or catalysts. Traditional routes often require multi-step processes with harsh conditions, while asymmetric catalysis (e.g., chiral ligands) can enhance enantiomeric excess (ee). Optimizing temperature, solvent polarity, and stoichiometry of Grignard reagents is critical to minimize racemization .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR : To confirm stereochemistry and phenyl group positions (e.g., H and C NMR).

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or GC-MS) .

- X-ray Crystallography : To resolve absolute configuration, as demonstrated for structurally similar compounds in crystallographic databases (e.g., CCDC entries) .

- IR Spectroscopy : To identify functional groups like -OH and -NH .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:

Discrepancies may arise from variations in:

- Enantiomeric purity : Verify ee via chiral HPLC or polarimetry.

- Assay conditions : Standardize parameters (e.g., pH, temperature) for enzyme inhibition studies.

- Structural analogs : Compare activity with derivatives (e.g., trifluoromethoxy-substituted analogs in ) to identify substituent effects.

Replicate experiments under controlled conditions and validate target interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What strategies are effective in enhancing the enantiomeric purity of this compound during synthesis?

Answer:

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) to direct stereochemistry.

- Enzymatic Methods : Lipases or amidases for kinetic resolution of intermediates.

- Chromatography : Preparative chiral HPLC for final purification. highlights the limitations of traditional multi-step syntheses, emphasizing the need for enantioselective protocols .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and oxidation .

- Handling : Use inert atmospheres (N/Ar) during synthesis to avoid degradation.

- Safety : Follow GHS guidelines for amino alcohols (e.g., wear PPE, avoid inhalation) as per safety data sheets .

Advanced: How do structural modifications to the phenyl groups in this compound influence its biochemical interactions?

Answer:

- Substituent Effects : Trifluoromethoxy or halogen substituents (e.g., Cl, F) on phenyl rings enhance metabolic stability and receptor affinity, as seen in analogs ().

- Steric Hindrance : Bulky groups (e.g., naphthyl) may reduce binding to enzymes like kinases.

- Methodology : Systematic SAR (structure-activity relationship) studies via iterative synthesis and bioassays (e.g., IC determination) .

Basic: What are the primary challenges in achieving high yields during the synthesis of this compound?

Answer:

- Side Reactions : Over-addition of Grignard reagents can form undesired byproducts.

- Racemization : Basic or high-temperature conditions may reduce ee.

- Purification : Separation from triphenylmethanol byproducts requires column chromatography or recrystallization. reports yields of ~62–66% for S-enantiomer synthesis, highlighting scalability challenges .

Advanced: How can computational chemistry aid in predicting the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock.

- MD Simulations : Analyze stability of ligand-target complexes over time.

- QSAR Models : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.